

Application Note: Magnetic Property Measurement of Manganese Borides Using MPMS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese boride*

Cat. No.: *B083835*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese borides (Mn-B compounds) represent a class of materials with a rich variety of magnetic properties, spanning ferromagnetism, antiferromagnetism, and paramagnetism, largely dependent on the stoichiometry and crystal structure.[1][2] These diverse magnetic behaviors, coupled with other desirable characteristics such as high hardness and thermal stability, make **manganese borides** promising candidates for applications in magnetic recording media, spintronics, and as hard magnetic materials.[3] A thorough understanding of their magnetic characteristics is paramount for both fundamental research and the development of novel applications.

This application note provides a detailed protocol for the characterization of the magnetic properties of **manganese boride** powders using a Magnetic Property Measurement System (MPMS). The MPMS, equipped with a highly sensitive Superconducting Quantum Interference Device (SQUID) magnetometer, is the industry standard for such measurements, offering a wide range of temperatures and magnetic fields.[4]

Principles of MPMS

The MPMS measures the magnetic moment of a sample by moving it through a set of superconducting detection coils. The changing magnetic flux from the sample induces a current in the coils, which is detected by the SQUID. This system allows for precise measurements of magnetization as a function of temperature and applied magnetic field. Key measurements for characterizing magnetic materials include:

- Magnetization versus Temperature (M-T): This measurement helps determine magnetic transition temperatures, such as the Curie temperature (T_c) for ferromagnetic materials and the Néel temperature (T_n) for antiferromagnetic materials. This is typically performed under both Zero-Field Cooled (ZFC) and Field-Cooled (FC) conditions.
- Magnetization versus Magnetic Field (M-H): Also known as a hysteresis loop, this measurement reveals important parameters such as saturation magnetization (M_s), remanent magnetization (M_r), and coercivity (H_c). These parameters help to classify the material as soft or hard magnetic and to quantify its magnetic strength.

Data Presentation: Magnetic Properties of Manganese Borides

The magnetic properties of **manganese borides** are highly dependent on the boron content, which dictates the crystal structure and the nature of the magnetic exchange interactions.[2][5] A summary of the magnetic properties of various **manganese boride** compounds is presented in the table below.

Compound	Magnetic Ordering	Curie/Néel Temperature (K)	Saturation Magnetization (emu/g)	Magnetic Moment ($\mu\text{B}/\text{Mn atom}$)
MnB	Ferromagnetic	546.3[1][3]	155.5[1][3]	1.83[1]
2D MnB	Ferromagnetic	345	-	3.2[6]
Mn ₂ B	Non-magnetic	-	-	-
Mn ₃ B ₄	Antiferromagnetic	~403	-	-
ort-Mn ₃ B ₄	Antiferromagnetic	~600	-	-
MnB ₂	Antiferromagnetic	-	-	-
MnB ₄	Paramagnetic	-	-	-

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible MPMS data. For powdered **manganese boride** samples, the following protocol is recommended:

- Mass Measurement: Accurately weigh approximately 5-20 mg of the **manganese boride** powder. A smaller mass is preferable for strongly magnetic samples to avoid saturating the SQUID detector.
- Sample Holder: Use a standard MPMS sample holder, such as a gelatin capsule or a straw. For air-sensitive **manganese boride** samples, it is crucial to handle and load the sample in an inert atmosphere (e.g., a glovebox). The sample can be sealed in a small quartz tube or a specialized air-sensitive sample holder.
- Immobilization: To prevent the powder from shifting or aligning with the magnetic field during measurement, it should be immobilized. This can be achieved by mixing the powder with a

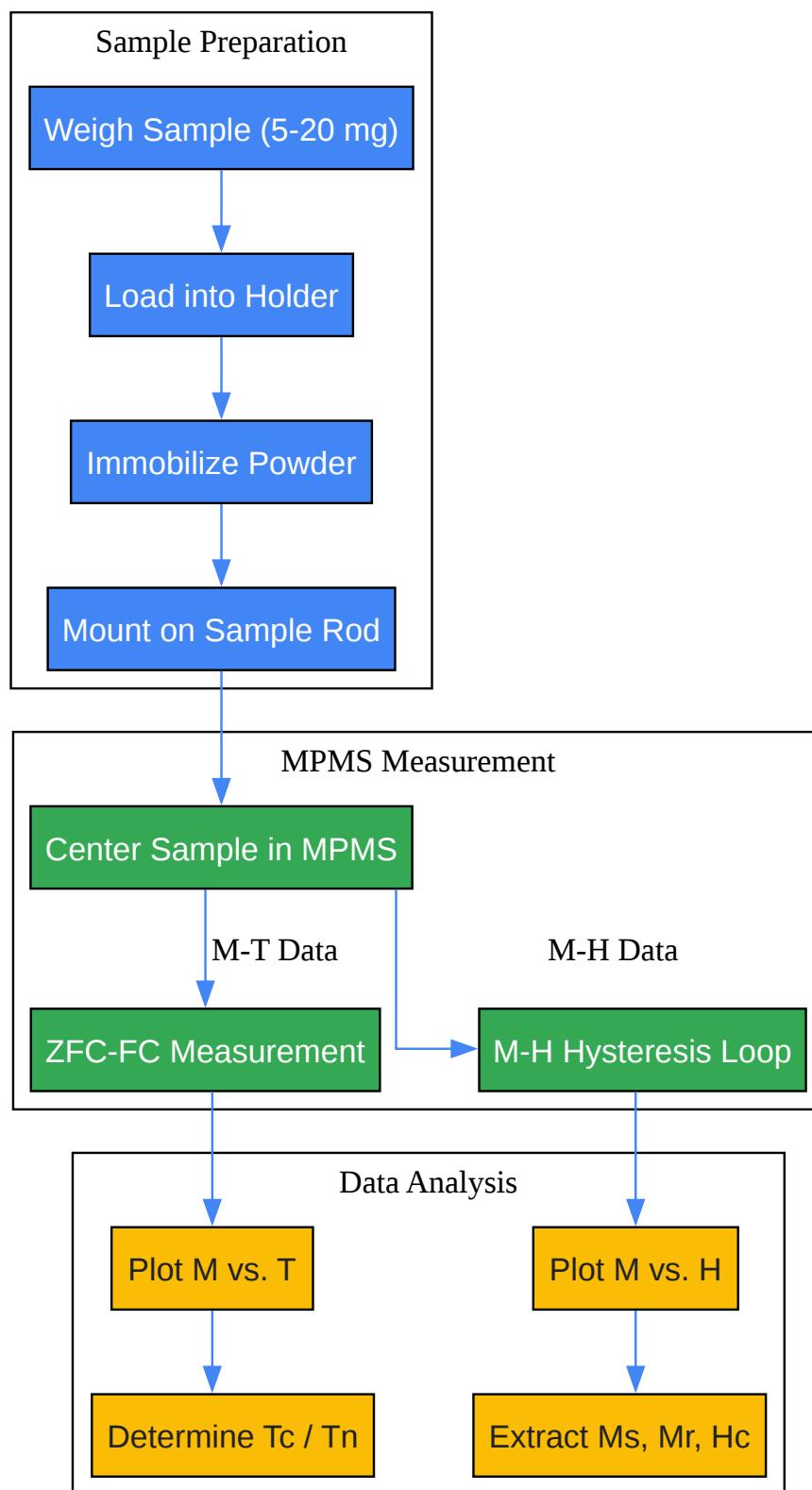
small amount of a suitable binder like eicosane or by packing it tightly in the sample holder with quartz wool.

- Mounting: Securely mount the sample holder to the MPMS sample rod. Ensure the sample is centered within the detection coils. The MPMS software has a centering routine to optimize the sample position.

Zero-Field Cooled and Field-Cooled (ZFC-FC) Measurement

This protocol is used to determine the magnetic transition temperatures and to identify phenomena such as superparamagnetism or spin-glass behavior.

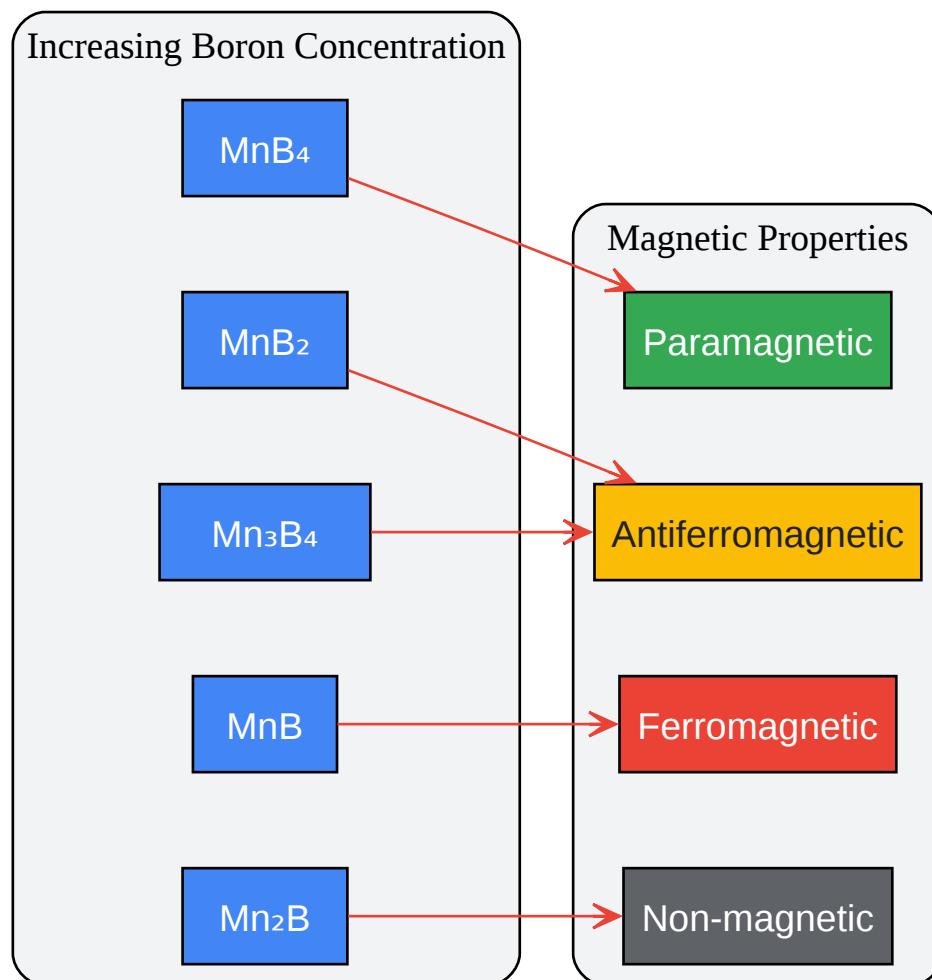
- Initial Setup: Insert the mounted sample into the MPMS.
- Temperature Stabilization: Set the temperature to a value well above the expected magnetic transition temperature (e.g., 300 K).
- Zero-Field Cooling (ZFC): Set the magnetic field to zero. Cool the sample down to the lowest desired temperature (e.g., 2 K).
- Applying Field: At the lowest temperature, apply a small DC magnetic field (e.g., 100 Oe).
- ZFC Data Acquisition: Measure the magnetic moment as the temperature is increased from the lowest to the highest temperature.
- Field Cooling (FC): From the highest temperature, maintain the same applied magnetic field and cool the sample back down to the lowest temperature.
- FC Data Acquisition: Measure the magnetic moment as the temperature is increased again from the lowest to the highest temperature. The divergence of the ZFC and FC curves can provide information about magnetic anisotropy and the blocking temperature in nanoparticles.^{[7][8]}


Isothermal Magnetization (M-H) Hysteresis Loop Measurement

This protocol is used to determine the saturation magnetization, remanence, and coercivity of the material.

- Temperature Selection: Set the desired temperature for the measurement (e.g., 300 K for room temperature properties, or a low temperature like 5 K to observe the ground state magnetic behavior).
- Magnetic Field Sweep: Apply a magnetic field and sweep it from zero to a maximum positive value (e.g., 5 T), then down to a maximum negative value (-5 T), and finally back to the maximum positive value. The magnetic moment is measured at discrete field intervals throughout this sweep.
- Data Analysis: Plot the measured magnetic moment (M) as a function of the applied magnetic field (H). From this plot, the following parameters can be extracted:
 - Saturation Magnetization (M_s): The maximum magnetic moment achieved at high magnetic fields.
 - Remanent Magnetization (M_r): The magnetization remaining when the applied magnetic field is reduced to zero.
 - Coercivity (H_c): The magnitude of the reverse magnetic field required to reduce the magnetization to zero.

Visualization of Experimental Workflow


The following diagram illustrates the general workflow for characterizing the magnetic properties of **manganese borides** using an MPMS.

[Click to download full resolution via product page](#)

MPMS Experimental Workflow

The following diagram illustrates the relationship between boron concentration and the magnetic properties of **manganese borides**.

[Click to download full resolution via product page](#)

Manganese Borides: Magnetic Properties vs. Boron Content

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. americanelements.com [americanelements.com]
- 4. Magnetic Properties Measurement System (MPMS) | Solid State Materials for Electronics | University of Groningen [rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. MBene (MnB): a new type of 2D metallic ferromagnet with high Curie temperature - Nanoscale Horizons (RSC Publishing) DOI:10.1039/C7NH00197E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Magnetic Property Measurement of Manganese Borides Using MPMS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083835#magnetic-property-measurement-of-manganese-borides-using-mpms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

